tert-butyl 3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
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Description
Scientific Research Applications
Synthetic Methodologies and Applications
Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : Iminov et al. (2015) discussed the synthesis of fluorinated pyrazole-4-carboxylic acids through acylation and subsequent reactions with alkyl hydrazines. These compounds, due to their fluorinated nature, are significant in medicinal chemistry for their potential pharmacokinetic properties (Iminov et al., 2015).
Reactivity of Pyrazolo-triazine Derivatives : Mironovich and Shcherbinin (2014) explored the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, demonstrating their potential as biologically active compounds with versatile pharmacological actions (Mironovich & Shcherbinin, 2014).
Microwave-Assisted Synthesis of Dihydropyrazolo[1,5-a]pyrazine Diones : Nikulnikov et al. (2009) reported on the use of tert-butyl isocyanide in the Ugi reaction for synthesizing dihydropyrazolo[1,5-a]pyrazine diones, highlighting a novel approach to pyrazole derivatives (Nikulnikov et al., 2009).
Biological Evaluation of Substituted Pyrazinecarboxamides : Doležal et al. (2006) synthesized and evaluated a series of substituted pyrazinecarboxamides for their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities, demonstrating the biomedical relevance of pyrazole derivatives (Doležal et al., 2006).
Photosynthetic Electron Transport Inhibition by Pyrazole Derivatives : Vicentini et al. (2005) synthesized new pyrazoles and tested them as potential inhibitors of photosynthetic electron transport, contributing to the development of herbicides (Vicentini et al., 2005).
Properties
IUPAC Name |
tert-butyl 3-iodo-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18IN3O2/c1-8-10(13)9-7-15(5-6-16(9)14-8)11(17)18-12(2,3)4/h5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVHPCIZIYHKDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CCN(CC2=C1I)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138122-16-2 |
Source
|
Record name | tert-butyl 3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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